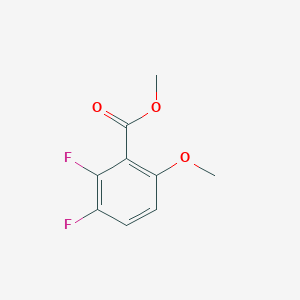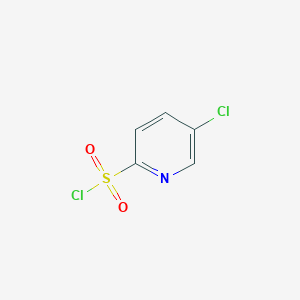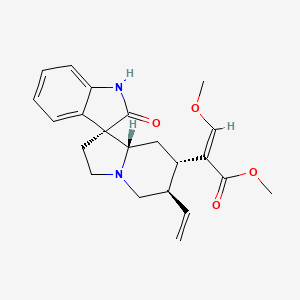
4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine
Übersicht
Beschreibung
4-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine (FTBPA) is a fluorinated amine compound that has been studied extensively in recent years due to its potential applications in various scientific fields. FTBPA has been used in a variety of research areas, including organic synthesis, catalysis, and biochemistry. FTBPA has a unique structure, which allows it to be used in a variety of different ways.
Wissenschaftliche Forschungsanwendungen
Fluorinated Epoxy Compounds
A novel fluorinated epoxy compound, which could be related to the family of chemicals including 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine, was synthesized and found to exhibit good thermal stability, high glass transition temperatures, and outstanding mechanical properties. These materials also demonstrated excellent electric insulating properties, making them suitable for use in high-performance applications (Ge et al., 2011).
Synthetic Methodologies
The development of fluoroalkyl amino reagents for introducing fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles represents a significant advancement in the synthesis of fluorinated compounds. This methodology facilitates the creation of important building blocks for medicinal and agricultural chemistry, showcasing the compound's versatility in synthetic organic chemistry (Schmitt et al., 2017).
Catalysis and Organic Synthesis
The Palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions allows for the transformation of a wide range of substrates, including heterocycles, in excellent yields. This process is tolerant of many functional groups, making it applicable to late-stage modifications of advanced intermediates in pharmaceutical and agrochemical synthesis, highlighting the compound's potential in catalysis and organic synthesis (Cho et al., 2010).
Fluorinated Boron-Dipyrromethene (BODIPY) Dyes
The development of fluorinated BODIPY dyes with enhanced photostability and the ability to function as dual labels for surface analysis via X-ray photoelectron spectroscopy (XPS) and fluorescence demonstrates the compound's utility in analytical chemistry and materials science (Hecht et al., 2013).
Organic/Inorganic Semiconductor Hybrid Particles
The synthesis of functionalized polyfluorenes leading to the creation of hybrid particles with cadmium selenide quantum dots suggests applications in the development of advanced materials for electronics and photonics, where the unique properties of fluorinated compounds can be leveraged (de Roo et al., 2014).
Wirkmechanismus
Target of Action
Mode of Action
It’s important to note that the mode of action can vary depending on the specific targets and the biological context in which the compound is used .
Action Environment
Biochemische Analyse
Biochemical Properties
4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols . This interaction is crucial as it can modulate the levels of bioactive lipids, thereby influencing various physiological processes.
Cellular Effects
The effects of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting soluble epoxide hydrolase, this compound can alter the signaling pathways mediated by epoxyeicosatrienoic acids, leading to changes in gene expression and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine exerts its effects through specific binding interactions with target biomolecules. Its inhibition of soluble epoxide hydrolase involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids, which have various biological effects, including anti-inflammatory and vasodilatory actions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory actions. At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its application in therapeutic settings .
Metabolic Pathways
4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its inhibition of soluble epoxide hydrolase affects the metabolic flux of epoxyeicosatrienoic acids, leading to altered levels of these metabolites. This modulation of metabolic pathways can have significant physiological implications .
Transport and Distribution
Within cells and tissues, 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, thereby affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-10-4-1-8(2-5-10)9-3-6-11(18)12(7-9)19-13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXHUPDOVLHWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)
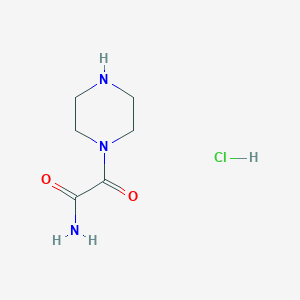
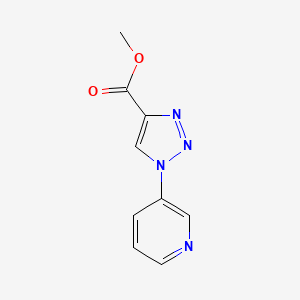
![(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B1450994.png)

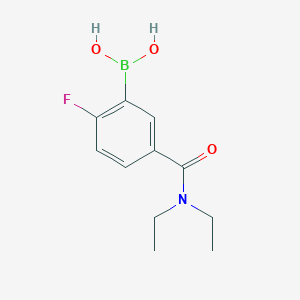

![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)
